6-Hydroxy-2,4-undecadienal
Description
6-Hydroxy-2,4-undecadienal is an α,β-unsaturated aldehyde characterized by a conjugated diene system (C2–C4) and a hydroxyl group at the C6 position. It is generated during the thermal degradation of polyunsaturated fatty acids, particularly in heated cooking oils, and has been implicated in forming mutagenic DNA adducts such as 1,N2-ethenoguanine . Its structure (Figure 1) predisposes it to electrophilic reactivity, enabling interactions with nucleophilic DNA sites.
Figure 1: Structure of 6-Hydroxy-2,4-undecadienal.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2E,4E)-6-hydroxyundeca-2,4-dienal |
InChI |
InChI=1S/C11H18O2/c1-2-3-5-8-11(13)9-6-4-7-10-12/h4,6-7,9-11,13H,2-3,5,8H2,1H3/b7-4+,9-6+ |
InChI Key |
SXJIWURCKHVFNN-KRHXFINASA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C/C=O)O |
Canonical SMILES |
CCCCCC(C=CC=CC=O)O |
Synonyms |
6-hydroxy-2,4-undecadienal |
Origin of Product |
United States |
Comparison with Similar Compounds
trans,trans-2,4-Undecadienal
- Structure: Lacks the C6 hydroxyl group but retains the conjugated diene system (Figure 2).
- Biological Activity: Demonstrates potent antigiardial activity against Giardia duodenalis trophozoites (IC₅₀ = 72.1 µg/mL), outperforming other monoterpenes and phenols in Foeniculum vulgare extracts. Notably, it exhibits lower cytotoxicity (IC₅₀ = 588.8 µg/mL against Vero cells) compared to metronidazole, a standard antiprotozoal drug .
- Applications: Used as a flavoring agent (baked, buttery notes) in food industries .
- Key Contrast: The absence of the hydroxyl group reduces electrophilic reactivity, likely explaining its lack of mutagenic effects compared to 6-hydroxy-2,4-undecadienal.
Table 1: Comparative Data for trans,trans-2,4-Undecadienal vs. 6-Hydroxy-2,4-undecadienal
| Property | trans,trans-2,4-Undecadienal | 6-Hydroxy-2,4-undecadienal |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O | C₁₁H₁₈O₂ |
| Molecular Weight | 166.26 g/mol | 182.26 g/mol |
| Key Functional Group | Aldehyde | Aldehyde + C6 hydroxyl |
| Bioactivity | Antigiardial | Mutagenic DNA adducts |
| Selectivity Index (SI) | 8.2 (vs. G. duodenalis) | Not applicable |
4-Hydroxy-2-undecenal
- Structure: Hydroxyl group at C4 instead of C6 (Figure 2).
- This structural variation may influence solubility and metabolic stability .
- Research Gaps: Limited data on biological activity; further studies are needed to compare its reactivity with 6-hydroxy-2,4-undecadienal.
6-Oxo-2,4-undecadienal
- Structure: Replaces the C6 hydroxyl group with a ketone (Figure 2).
- Biological Role: Co-occurs with 6-hydroxy-2,4-undecadienal in heated oils and similarly induces 1,N2-ethenoguanine adducts.
6-Hydroxy-2,3,4-trimethoxydibenzofuran
- Structure: A dibenzofuran derivative with methoxy and hydroxyl groups (Figure 2).
- Bioactivity: Isolated from Diospyros maritima, it inhibits melanogenesis in zebrafish larvae (42% reduction at 10 µM), likely via tyrosinase modulation. The rigid aromatic system and methoxy groups enhance membrane permeability, unlike the flexible aliphatic chain of 6-hydroxy-2,4-undecadienal .
- Applications: Potential as a skin-lightening agent in cosmetics.
Table 2: Structural and Functional Comparison of Hydroxy-Substituted Compounds
| Compound | Core Structure | Key Functional Groups | Primary Bioactivity |
|---|---|---|---|
| 6-Hydroxy-2,4-undecadienal | Aliphatic diene | Aldehyde, C6 hydroxyl | DNA mutagenicity |
| 6-Hydroxy-2,3,4-trimethoxydibenzofuran | Dibenzofuran | Hydroxyl, methoxy groups | Melanogenesis inhibition |
| 4-Hydroxy-2-undecenal | Aliphatic diene | Aldehyde, C4 hydroxyl | Undetermined |
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
- Structure: Aromatic quinoline with hydroxyl and methyl groups (Figure 2).
- Bioactivity: Reduces oxidative stress and inflammation in acetaminophen-induced liver injury (rodent models) via Nrf2 pathway activation. The aromatic system and methyl groups confer radical-scavenging ability, unlike the aldehyde-mediated reactivity of 6-hydroxy-2,4-undecadienal .
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